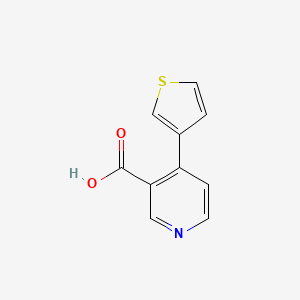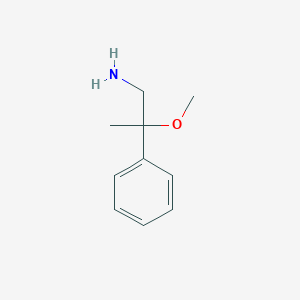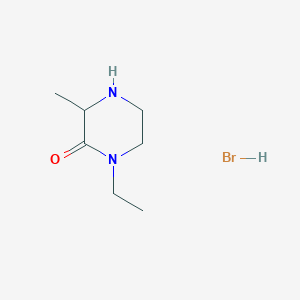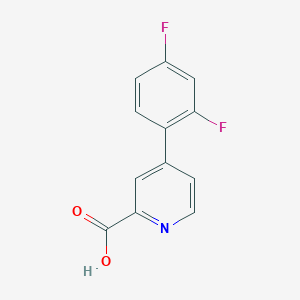![molecular formula C9H19NO2 B1453078 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine CAS No. 1220030-07-8](/img/structure/B1453078.png)
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine
Übersicht
Beschreibung
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.25 g/mol .
Synthesis Analysis
The synthesis of pyrrolidines, such as 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of a chiral amine-derived iridacycle complex to provide chiral N-heterocycles directly from simple racemic diols and primary amines .Molecular Structure Analysis
The molecular structure of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine comprises of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Pyrrolidines, including 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, can be prepared from simple materials such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . A synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine include its molecular weight of 173.25 g/mol . Further details such as its density, melting point, and boiling point are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has demonstrated that derivatives of pyrrolidine, including those structurally related to "3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine," have been synthesized and evaluated for their antibacterial activities. For instance, a series of 1-methylcarbapenems with a pyrrolidine moiety showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The effect of substituents on the pyrrolidine ring significantly influenced antibacterial efficacy (Kim et al., 2006).
Synthesis of Heterocyclic Compounds
Pyrrolidine derivatives, including those related to "3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine," are key intermediates in the synthesis of various heterocyclic compounds. For example, research has detailed the synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones, highlighting the versatility of pyrrolidine derivatives in organic synthesis and their potential applications in medicinal chemistry and agrochemical development (Ghelfi et al., 2003).
Chemosensor Applications
The compound and its analogs have been explored for their potential in chemosensor applications. A novel diketopyrrolopyrrole amphiphile based on a similar ethoxyethyl pyrrolidine structure was synthesized for ratiometric/fluorescent chemosensor for Cu2+/Hg2+ detection in water. This research underscores the utility of pyrrolidine derivatives in environmental monitoring and safety (Nie et al., 2019).
Material Science and Functionalization
In material science, derivatives of pyrrolidine, including "3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine," are used to modify polymers to imbue them with unique properties. For example, new monomers with different substituents at the 3-position of N-vinyl-2-pyrrolidone were synthesized to produce a family of copolymers. These materials display thermoresponsive properties, which can be tuned for specific applications, demonstrating the importance of pyrrolidine derivatives in developing new materials with tailored properties (Chen et al., 2010).
Safety And Hazards
The safety data sheet for related compounds suggests that they may be combustible and may damage the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
3-[2-(2-methoxyethoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-6-7-12-5-3-9-2-4-10-8-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWQLMDRJDEBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



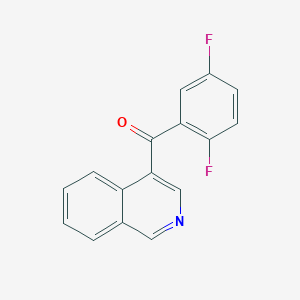
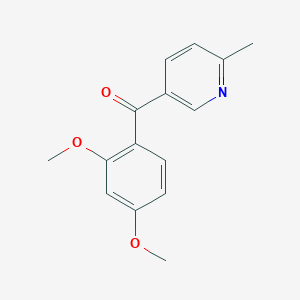
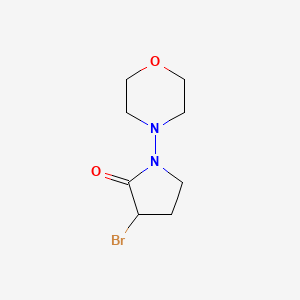
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)
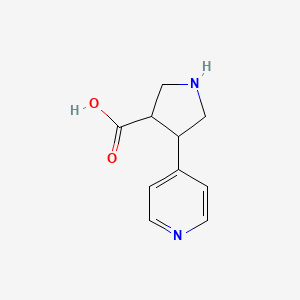
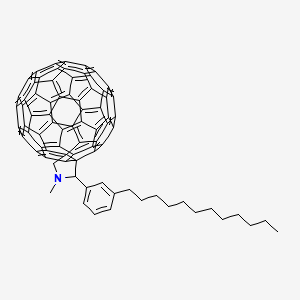
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)

